molecular formula C11H13N3O B2810178 1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1349717-38-9

1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine

Cat. No. B2810178
CAS RN: 1349717-38-9
M. Wt: 203.245
InChI Key: WYDJUFVCSGKLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine, also known as MPMA, is a chemical compound that belongs to the pyrazole class of compounds. MPMA has gained attention in the scientific community due to its potential applications in pharmaceutical research.

Scientific Research Applications

Chemical Synthesis and Characterization

The compound 1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine and its derivatives have been a focus of synthetic organic chemistry, highlighting their utility in the preparation of various pharmacologically relevant structures. For instance, Hassan et al. (2014) explored the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their in vitro activity against Ehrlich Ascites Carcinoma (EAC) cells, underscoring the potential of such derivatives in cancer research (Hassan, Hafez, & Osman, 2014).

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been investigated, showing that these compounds could serve as effective agents against various pathogens. Puthran et al. (2019) synthesized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and pyrazole-4-carboxaldehydes derivatives, exhibiting significant antimicrobial activity (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).

Anti-inflammatory and Anti-cancer Activities

Derivatives of 1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine have been assessed for their anti-inflammatory and anti-cancer activities. Kaping et al. (2016) described an environmentally friendly synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives, which were screened for anti-inflammatory and anti-cancer properties. The results were promising, suggesting these compounds as potential therapeutic agents (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Corrosion Inhibition

The utility of pyrazole derivatives extends into the field of materials science, particularly in corrosion inhibition. Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media, demonstrating that these compounds are efficient inhibitors. This research provides insights into the development of novel corrosion inhibitors for industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, the exploration of pyrazole derivatives as ligands for biological receptors is noteworthy. Research by Tobiishi et al. (2007) on methoxy- and fluorine-substituted analogs of O-1302, focusing on their binding affinity for the CB1 cannabinoid receptor, exemplifies the potential of these derivatives in developing tracers for medical imaging, particularly for positron emission tomography (PET) ligands targeting the cerebral cannabinoid CB1 receptor (Tobiishi, Sasada, Nojiri, Yamamoto, Mukai, Ishiwata, & Maeda, 2007).

properties

IUPAC Name

2-(3-methoxyphenyl)-4-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-7-13-14(11(8)12)9-4-3-5-10(6-9)15-2/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDJUFVCSGKLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2=CC(=CC=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine

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